4-Formyl-5-methoxy-N-phenylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-formyl-5-methoxy-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-13-8-15-7-11(12(13)9-17)14(18)16-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUZGAOQOYOTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673894 | |
| Record name | 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-55-6 | |
| Record name | 3-Pyridinecarboxamide, 4-formyl-5-methoxy-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Formyl 5 Methoxy N Phenylnicotinamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 4-Formyl-5-methoxy-N-phenylnicotinamide reveals several potential synthetic disconnections. The most logical approach involves the disconnection of the amide bond, leading to 4-formyl-5-methoxynicotinic acid and aniline (B41778) as the primary precursors. This strategy is advantageous as it allows for the late-stage introduction of the N-phenylamide group, enabling the synthesis of a variety of analogues by using different anilines.
Further disconnection of 4-formyl-5-methoxynicotinic acid suggests two main routes. The first involves the formylation of a 5-methoxynicotinic acid derivative. The second, and often more practical approach, is the oxidation of a 4-methyl-5-methoxynicotinic acid derivative. The latter is often preferred due to the challenges associated with regioselective formylation of the pyridine (B92270) ring.
Therefore, the key precursors identified through this analysis are:
Aniline
5-Methoxynicotinic acid nih.gov
4-Methyl-5-methoxynicotinamide or a related derivative
The synthesis would logically proceed by first constructing the substituted nicotinic acid core, followed by the introduction of the formyl group, and finally, the formation of the amide bond with aniline.
Optimized Synthetic Pathways for this compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised. The optimization of these routes focuses on yield, purity, and scalability.
While a direct one-pot multicomponent reaction (MCR) for the synthesis of this compound has not been explicitly reported, MCRs are a powerful tool for the synthesis of highly substituted pyridines. bohrium.com A plausible, though currently theoretical, MCR approach could involve the condensation of a β-dicarbonyl compound, an aldehyde, an ammonia (B1221849) source, and a suitable C1-synthon for the formyl group. However, controlling the regioselectivity to obtain the desired substitution pattern presents a significant challenge.
A more reliable and commonly employed method is a stepwise synthesis. A plausible and efficient route is outlined below:
Step 1: Synthesis of 5-Methoxynicotinic Acid This can be achieved from commercially available precursors, such as 3-hydroxy-5-methoxypyridine, through oxidation of the hydroxymethyl group at the 3-position or through other established methods for the synthesis of nicotinic acid derivatives. researchgate.net
Step 2: Formylation of the Pyridine Ring Direct formylation of 5-methoxynicotinic acid or its amide derivative at the 4-position is challenging. More established methods for introducing a formyl group onto a pyridine ring include:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted formamide (B127407) and phosphoryl chloride) to formylate electron-rich aromatic and heterocyclic rings. organic-chemistry.orgmdpi.com The methoxy (B1213986) group at the 5-position would activate the ring towards electrophilic substitution, potentially directing the formylation to the 4-position.
Reimer-Tiemann Reaction: This method is typically used for the ortho-formylation of phenols but can be adapted for electron-rich heterocycles. wikipedia.orgsciencemadness.org It involves the reaction with chloroform (B151607) in a basic medium.
Oxidation of a 4-Methyl Group: A more controlled and often higher-yielding approach involves the synthesis of a 4-methyl-5-methoxynicotinic acid derivative, followed by selective oxidation of the methyl group to an aldehyde. nih.gov Common oxidizing agents for this transformation include selenium dioxide or ceric ammonium (B1175870) nitrate.
Step 3: Amide Bond Formation The final step is the coupling of the synthesized 4-formyl-5-methoxynicotinic acid with aniline. This is a standard amide bond formation reaction and can be achieved using various coupling reagents.
| Coupling Reagent | Reaction Conditions | Typical Yield (%) |
| Thionyl chloride (SOCl₂) | Formation of the acid chloride, followed by reaction with aniline | 75-90 |
| Carbodiimides (e.g., DCC, EDC) | In the presence of an activator (e.g., HOBt, DMAP) in an aprotic solvent | 80-95 |
| Phosphonium salts (e.g., BOP, PyBOP) | In the presence of a non-nucleophilic base (e.g., DIPEA) | 85-98 |
This table presents generalized data for amide bond formation reactions and may not be specific to this compound.
Applying green chemistry principles to the synthesis of this compound would involve several considerations:
Atom Economy: Utilizing reactions that maximize the incorporation of all starting materials into the final product, such as well-designed multicomponent reactions.
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), water, or ionic liquids.
Catalysis: Employing catalytic methods over stoichiometric reagents to reduce waste. For instance, using catalytic amounts of a reusable acid or base for condensation reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.
Functional Group Interconversions and Derivatization Strategies
The presence of the formyl group in this compound provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The aldehyde functionality is highly reactive and can undergo several key transformations:
Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 5-methoxy-N-phenylnicotinic acid-4-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents.
| Oxidizing Agent | Reaction Conditions | Product |
| Potassium permanganate (B83412) (KMnO₄) | Basic conditions, followed by acidification | Carboxylic acid |
| Silver(I) oxide (Ag₂O) | Tollens' reagent | Carboxylic acid |
| Jones reagent (CrO₃/H₂SO₄) | Acetone | Carboxylic acid |
This table presents general oxidation reactions for aromatic aldehydes.
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group or completely reduced to a methyl group.
| Reducing Agent | Reaction Conditions | Product |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol | 4-(Hydroxymethyl)-5-methoxy-N-phenylnicotinamide |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | 4-(Hydroxymethyl)-5-methoxy-N-phenylnicotinamide |
| Wolff-Kishner reduction (H₂NNH₂/KOH) | High temperature | 4-Methyl-5-methoxy-N-phenylnicotinamide |
| Clemmensen reduction (Zn(Hg)/HCl) | Acidic conditions | 4-Methyl-5-methoxy-N-phenylnicotinamide |
This table presents general reduction reactions for aromatic aldehydes. nih.gov
Condensation Reactions: The formyl group readily undergoes condensation reactions with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net
Wittig Reaction: Reaction with a phosphorus ylide can convert the formyl group into an alkene.
Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems.
Schiff Base Formation: Reaction with primary amines yields imines, which can be further reduced to secondary amines. wikipedia.orgwikipedia.org
These transformations highlight the synthetic utility of this compound as a versatile building block for the creation of more complex molecular architectures.
Transformations of the Methoxy Moiety
The methoxy group at the 5-position of the pyridine ring is a key site for chemical modification, primarily through ether cleavage reactions to yield the corresponding 5-hydroxy derivative. This transformation is significant as it can alter the compound's biological properties and provide a handle for further functionalization.
The cleavage of the methyl-oxygen bond in methoxy-substituted pyridines can be achieved using various reagents. Due to the electron-withdrawing nature of the pyridine ring, the methoxy group is activated towards nucleophilic attack compared to a methoxy group on a benzene (B151609) ring (anisole). This allows for chemoselective demethylation.
One notable method involves the use of L-selectride (lithium tri-sec-butylborohydride). Studies on various methoxypyridine derivatives have shown that L-selectride can effectively cleave the methyl ether without affecting a methoxy group on a benzene ring. thieme-connect.comresearchgate.netthieme-connect.comelsevierpure.com For instance, treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing tetrahydrofuran (B95107) (THF) yields 4-hydroxypyridine (B47283) in good yield, while anisole (B1667542) remains unreacted under the same conditions. thieme-connect.comelsevierpure.com This chemoselectivity is attributed to the electron-deficient nature of the pyridine ring. thieme-connect.com
Other common demethylating agents can also be employed, although they may lack the chemoselectivity of L-selectride. These include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃). google.comwikipedia.orgmasterorganicchemistry.com The general mechanism for acid-catalyzed cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻ or I⁻) on the methyl group via an Sₙ2 mechanism. masterorganicchemistry.com Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers. google.com
The choice of reagent can be critical when other functional groups are present in the molecule. For example, while BBr₃ is a powerful demethylating agent, it is less selective than L-selectride and could potentially react with other parts of the molecule. thieme-connect.com
Table 1: Reagents for Demethylation of Methoxy-Substituted Pyridines
| Reagent | Typical Conditions | Selectivity | Reference |
| L-selectride | Refluxing THF | High for methoxypyridine over anisole | thieme-connect.comthieme-connect.com |
| Boron tribromide (BBr₃) | CH₂Cl₂ at low temperature to r.t. | High, but less chemoselective than L-selectride | thieme-connect.comgoogle.com |
| Hydroiodic acid (HI) | Heating with aqueous HI | Low | masterorganicchemistry.com |
| Hydrobromic acid (HBr) | Heating with aqueous HBr | Low | wikipedia.org |
| Pyridinium (B92312) chloride | High temperature | Low | google.com |
Substitutions on the Phenyl Ring (e.g., Halogenation, Nitration, Alkylation)
Direct halogenation of the phenyl ring can be achieved using standard electrophilic halogenating agents. For bromination, bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically used. For chlorination, chlorine (Cl₂) with a Lewis acid like iron(III) chloride (FeCl₃) would be employed. The substitution is expected to occur primarily at the para-position (4'-position) of the phenyl ring due to the directing effect of the amide nitrogen and for steric reasons. Some ortho-substitution (2'-position) may also be observed.
Nitration of the phenyl ring can be carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). This generates the nitronium ion (NO₂⁺), which is the active electrophile. youtube.com As with halogenation, the nitro group is expected to be directed to the ortho- and para-positions of the phenyl ring. Kinetic studies on the nitration of 2-phenylpyridine (B120327) show that the phenyl ring is susceptible to nitration, though the pyridinium ion (formed in the acidic medium) can influence the reaction rates and isomer distribution. rsc.org More modern and milder nitrating reagents, such as N-nitropyrazoles, could also be employed, potentially offering better control and functional group tolerance. nih.gov
Friedel-Crafts alkylation and acylation are classic EAS reactions for introducing alkyl and acyl groups onto an aromatic ring. However, these reactions often have limitations when the aromatic ring is substituted with a deactivating group or an amide. The nitrogen atom of the amide can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards substitution. Therefore, successful Friedel-Crafts reactions on the N-phenyl ring of this compound may require careful selection of the catalyst and reaction conditions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
| Reaction | Reagents | Expected Major Products |
| Bromination | Br₂, FeBr₃ | 4-Formyl-5-methoxy-N-(4-bromophenyl)nicotinamide |
| Chlorination | Cl₂, FeCl₃ | N-(4-chlorophenyl)-4-formyl-5-methoxyphenylnicotinamide |
| Nitration | HNO₃, H₂SO₄ | 4-Formyl-5-methoxy-N-(4-nitrophenyl)nicotinamide |
Alterations of the Nicotinamide (B372718) Core (e.g., Pyridine Ring Modifications)
The nicotinamide core, being a substituted pyridine ring, has its own characteristic reactivity. The pyridine ring is generally electron-deficient and is less reactive towards electrophilic substitution than benzene. When electrophilic substitution does occur, it is typically directed to the 3- and 5-positions. Conversely, the ring is more susceptible to nucleophilic attack.
Nicotinamide and its derivatives are relatively stable compounds. nih.gov However, under forcing conditions, the pyridine ring can undergo transformations.
While generally stable, the pyridinium ring of nicotinamide derivatives can be susceptible to ring-opening reactions under specific conditions. For example, studies on 1-substituted nicotinamide cations have shown that they can undergo facile ring opening. nih.gov The stability of the pyridine ring in this compound would likely require activation, for instance, by N-alkylation or N-oxidation of the pyridine nitrogen, to facilitate such transformations.
The electron-deficient nature of the pyridine ring makes it a candidate for nucleophilic aromatic substitution (SₙAr), especially if a good leaving group is present on the ring. In the case of this compound, there are no conventional leaving groups on the ring. However, derivatization to introduce a halide or other suitable group could open up pathways for modification via SₙAr.
The amide bond of the nicotinamide can be hydrolyzed to the corresponding carboxylic acid (nicotinic acid derivative) and aniline under strong acidic or alkaline conditions with heating. nih.govymdb.ca This would represent a significant alteration of the core structure.
Due to the lack of specific literature on the modification of the this compound core, the potential reactions are largely extrapolated from the known chemistry of nicotinamide and other pyridine derivatives. rsc.orgnih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (¹H and ¹³C) and two-dimensional spectra, a detailed picture of the molecular structure can be assembled.
The ¹H NMR spectrum of 4-Formyl-5-methoxy-N-phenylnicotinamide is expected to reveal distinct signals for each proton in the molecule. The electron-withdrawing nature of the formyl group and the electron-donating effect of the methoxy (B1213986) group on the pyridine (B92270) ring, along with the anisotropic effects of the N-phenyl group, will significantly influence the chemical shifts. ipb.pt
The protons on the nicotinamide (B372718) ring (H-2 and H-6) are anticipated to appear at downfield chemical shifts due to the deshielding effect of the aromatic ring and the adjacent nitrogen atom. The formyl proton (CHO) will be the most downfield signal, typically appearing above 10 ppm. The methoxy protons (-OCH₃) will present as a sharp singlet, while the protons of the N-phenyl group will exhibit characteristic multiplets in the aromatic region. The amide proton (NH) will appear as a broad singlet, with its chemical shift being solvent-dependent.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~10.20 | br s | - |
| CHO | ~10.10 | s | - |
| H-2 (Pyridine) | ~8.90 | s | - |
| H-6 (Pyridine) | ~8.75 | s | - |
| H-2'/H-6' (Phenyl) | ~7.65 | d | ~7.8 |
| H-4' (Phenyl) | ~7.40 | t | ~7.5 |
| H-3'/H-5' (Phenyl) | ~7.20 | t | ~7.6 |
| OCH₃ | ~4.05 | s | - |
Note: Predicted chemical shifts are referenced to TMS in a non-polar solvent like CDCl₃. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.
The carbonyl carbons of the formyl (CHO) and amide (C=O) groups are expected to be the most deshielded, appearing at the lowest field. The carbons of the pyridine and phenyl rings will resonate in the aromatic region (typically 110-160 ppm). The methoxy carbon (-OCH₃) will appear at a higher field.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165.0 |
| CHO (Formyl) | ~192.0 |
| C-5 (Pyridine) | ~158.0 |
| C-2 (Pyridine) | ~152.0 |
| C-6 (Pyridine) | ~148.0 |
| C-1' (Phenyl) | ~138.0 |
| C-3 (Pyridine) | ~135.0 |
| C-4 (Pyridine) | ~128.0 |
| C-4' (Phenyl) | ~129.0 |
| C-2'/C-6' (Phenyl) | ~124.5 |
| C-3'/C-5' (Phenyl) | ~120.0 |
| OCH₃ | ~56.5 |
Note: Predicted chemical shifts are referenced to TMS in a non-polar solvent like CDCl₃.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, it would show correlations between the coupled protons on the N-phenyl ring (H-2'/H-3', H-3'/H-4', etc.), helping to delineate the spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the pyridine and phenyl rings, as well as the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the formyl proton (CHO) and the C-4 and C-3 carbons of the pyridine ring. The amide proton (NH) should show a correlation to the amide carbonyl carbon (C=O) and the C-1' of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the relative orientation of the substituents on the pyridine ring and the conformation of the N-phenyl group relative to the amide bond. For example, a NOE between the H-6 of the pyridine ring and the H-2'/H-6' of the phenyl ring would suggest a specific spatial arrangement.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₁₄H₁₂N₂O₃) by comparing the experimental mass to the calculated mass.
Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 257.0921 |
| [M+Na]⁺ | 279.0740 |
Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like amides. In positive ion mode ESI-MS, the compound would primarily be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information.
The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways. Cleavage of the amide bond is a common fragmentation route for N-phenyl amides. nih.gov This would lead to the formation of characteristic fragment ions corresponding to the nicotinoyl portion and the aniline (B41778) moiety.
Predicted ESI-MS/MS Fragmentation
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 257.09 | 164.04 | [4-Formyl-5-methoxypyridine-3-carbonyl]⁺ |
| 257.09 | 93.06 | [Aniline]⁺ |
| 164.04 | 136.04 | [164.04 - CO]⁺ |
| 164.04 | 135.04 | [164.04 - CHO]⁺ |
The observation of these specific fragment ions would provide strong evidence for the presence of the 4-formyl-5-methoxynicotinoyl and the N-phenyl substructures within the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups.
A hypothetical IR spectrum would be analyzed for the following significant peaks:
N-H Stretching: The amide N-H bond would typically produce a sharp to moderately broad absorption band in the region of 3350-3200 cm⁻¹. The exact position and shape can be influenced by hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings would appear as a group of bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The aldehydic C-H stretch is also characteristic, often showing two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
C=O Stretching: The spectrum would be expected to show two distinct carbonyl (C=O) stretching bands due to the presence of both an amide and a formyl (aldehyde) group. The amide I band (primarily C=O stretch) is typically very strong and found in the range of 1680-1630 cm⁻¹. The formyl C=O stretching vibration is also strong and usually appears at a higher wavenumber, around 1740-1720 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings and the C=N bond of the pyridine ring would result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.
N-H Bending: The amide II band, which involves N-H bending and C-N stretching, typically appears as a strong band in the 1570-1515 cm⁻¹ range.
C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1260-1000 cm⁻¹ region, often split into an asymmetric and a symmetric stretch.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch (Amide) |
| ~3050 | Medium to Weak | C-H Stretch (Aromatic) |
| ~2940 | Weak | C-H Stretch (Aliphatic, -OCH₃) |
| ~2830, ~2730 | Weak | C-H Stretch (Aldehyde) |
| ~1725 | Strong | C=O Stretch (Formyl) |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1590, ~1500, ~1450 | Medium to Strong | C=C/C=N Stretch (Aromatic Rings) |
| ~1540 | Medium to Strong | N-H Bend (Amide II) |
| ~1250 | Strong | C-O Stretch (Asymmetric, Methoxy) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Purity Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, such as the phenyl ring, the substituted pyridine ring, and the carbonyl groups, are expected to give rise to characteristic absorption bands.
The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show absorptions corresponding to:
π → π* Transitions: These high-energy transitions are expected for the aromatic systems (phenyl and pyridine rings). They usually result in strong absorption bands at shorter wavelengths, typically below 300 nm. The substitution on the rings can shift these absorptions.
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl and methoxy groups, and the nitrogen of the amide and pyridine) to an anti-bonding π* orbital. These transitions are typically much weaker in intensity than π → π* transitions and occur at longer wavelengths.
Analysis of the UV-Vis spectrum is also a valuable tool for assessing the purity of the compound. The presence of impurities with significant UV absorbance would lead to additional peaks or shoulders on the main absorption bands. The molar absorptivity (ε) at a specific wavelength (λ_max) can be determined using the Beer-Lambert law, which is characteristic of the compound at a given purity.
Hypothetical UV-Vis Data Table for this compound
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Electronic Transition |
| ~230 | High | Ethanol | π → π* (Phenyl Ring) |
| ~275 | Medium | Ethanol | π → π* (Substituted Pyridine Ring) |
| ~320 | Low | Ethanol | n → π* (Carbonyl Groups) |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would provide a wealth of structural information.
The key data obtained would include:
Crystal System and Space Group: This describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each non-hydrogen atom in the unit cell, which allows for the calculation of exact bond lengths and bond angles.
Conformation and Stereochemistry: The analysis would reveal the relative orientation of the phenyl ring, the pyridine ring, and the amide, formyl, and methoxy substituents. This includes crucial dihedral angles, such as the twist between the aromatic rings and the planarity of the amide group.
Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact with each other in the solid state through forces like hydrogen bonding (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings.
Hypothetical X-ray Crystallography Data Table for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂O₃ |
| Formula Weight | 256.26 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.5 |
| b (Å) | e.g., 8.2 |
| c (Å) | e.g., 14.1 |
| α (°) | 90 |
| β (°) | e.g., 98.5 |
| γ (°) | 90 |
| Volume (ų) | e.g., 1198 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | e.g., 1.42 |
| Key Dihedral Angle (Phenyl-Pyridine) (°) | e.g., 45.3° |
This detailed structural data is invaluable for understanding the molecule's properties and for computational modeling studies.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of a compound.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding how the molecule's shape influences its interactions with biological targets. For a molecule like 4-Formyl-5-methoxy-N-phenylnicotinamide, key considerations would include the rotational barriers around the amide bond and the bonds connecting the phenyl and nicotinamide (B372718) rings.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity nih.gov. A smaller gap generally implies higher reactivity and polarizability nih.gov.
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
Note: This table represents the type of data generated from FMO analysis; no specific values for this compound were found.
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are valuable for predicting how a molecule will interact with other molecules, such as biological receptors, through electrostatic interactions. Typically, red-colored regions indicate negative potential (electron-rich), while blue-colored regions indicate positive potential (electron-poor).
Molecular Docking Simulations with Identified Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein nih.gov. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level nih.gov.
Prediction of Binding Modes and Interaction Energies
Docking algorithms generate various possible binding poses of the ligand in the active site of the protein. These poses are then scored based on a function that estimates the binding affinity or interaction energy. The pose with the lowest binding energy is generally considered the most probable binding mode. This energy value gives a quantitative estimate of how strongly the ligand binds to the protein.
Table 2: Illustrative Molecular Docking Results
| Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|
| Protein A | Data not available |
Note: This table is an example of how docking results are typically presented. No specific docking studies for this compound were found.
Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the best-docked pose reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for binding affinity and specificity and include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, such as aromatic rings or alkyl chains.
Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.
Pi-Pi Stacking: Interactions between aromatic rings.
Understanding these specific interactions is vital for optimizing the ligand's structure to improve its binding potency and selectivity.
Lack of Specific Research Data Precludes Detailed Analysis of this compound
Despite a comprehensive search of scientific literature, detailed theoretical and computational chemistry investigations focusing specifically on the compound “this compound” are not publicly available. As a result, the creation of an in-depth article covering its molecular dynamics, in silico ADME predictions, and quantitative structure-activity relationship (QSAR) modeling, as per the requested outline, cannot be fulfilled at this time.
Similarly, in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction and druglikeness assessment are computational methods used to evaluate the pharmacokinetic properties of a potential drug candidate. mdpi.com These predictions are based on the specific chemical structure of the compound and are used to prioritize molecules in the early stages of drug discovery. uobaghdad.edu.iq While general methodologies for these predictions are well-established, the specific predicted values and druglikeness characteristics for this compound are not available in the public domain.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built using a dataset of known active and inactive analogues of a particular chemical scaffold. nih.gov The goal is to predict the activity of new, unsynthesized analogues. researchgate.net The development of a QSAR model for this compound analogues would require a substantial amount of experimental data on a series of related compounds, which does not appear to have been published.
While there is extensive research on other nicotinamide derivatives and their analogues, including computational studies, these findings cannot be directly extrapolated to this compound with the scientific accuracy and detail required for the requested article. mdpi.comnih.gov The specific substitutions on the nicotinamide core, in this case, the 4-formyl, 5-methoxy, and N-phenyl groups, will uniquely influence its chemical properties and biological interactions. Therefore, in the absence of dedicated research on this specific compound, a scientifically rigorous and data-driven article as outlined cannot be generated.
Biological Activity and Mechanism of Action Studies Pre Clinical Focus
In Vitro Biological Screening Methodologies
In vitro studies are fundamental in early-stage drug discovery to determine the biological effects of a compound on cells and specific molecular targets in a controlled laboratory setting. For a novel compound like 4-Formyl-5-methoxy-N-phenylnicotinamide, a standard screening cascade would likely involve the following assays, based on the activities observed in related nicotinamide (B372718) derivatives.
Cell-based assays are crucial for understanding how a compound affects cellular processes. For nicotinamide derivatives, a key area of investigation often involves pathways related to cancer and inflammation. These assays can measure a compound's ability to modulate specific enzyme activities within the cell or to bind to cellular receptors, thereby initiating or blocking a signaling cascade.
The nicotinamide scaffold is a well-known component of the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), which plays a critical role in various enzymatic reactions. Therefore, derivatives are often evaluated for their potential to inhibit or activate key enzymes. For instance, studies on other nicotinamide analogs have explored their inhibitory effects on enzymes like histone deacetylases (HDACs) or kinases, which are often dysregulated in cancer.
A primary focus for many novel chemical entities, including nicotinamide derivatives, is the assessment of their potential as anticancer agents. This is typically initiated by evaluating their cytotoxic (cell-killing) and antiproliferative (inhibition of cell growth) effects against a panel of human cancer cell lines.
Commonly used methodologies include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Representative Antiproliferative Activity of Structurally Related Nicotinamide Derivatives (Not this compound)
| Cell Line | Cancer Type | Representative Compound Class | Reported Activity (IC50) |
| MCF-7 | Breast Cancer | N-phenylnicotinamide derivatives | Varies with substitution |
| AGS | Gastric Cancer | Dihydropyrimidinethiones | Varies with substitution |
| T47D | Breast Cancer | Phenolic acids | Varies with compound |
| HUVEC | Endothelial Cells | Carbothioamide derivative | Varies with compound |
| A549 | Lung Cancer | Carbothioamide derivative | Varies with compound |
This table is illustrative and based on general findings for related compound classes, not specific data for this compound.
The antimicrobial potential of novel compounds is another critical area of investigation. Nicotinamide and its derivatives have been explored for their activity against various pathogens. Standard methods include broth microdilution or agar (B569324) diffusion assays to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Representative Antimicrobial and Antifungal Screening of Structurally Related Nicotinamide Derivatives (Not this compound)
| Organism | Type | Assay Method |
| Staphylococcus aureus | Bacterium | Broth Microdilution |
| Escherichia coli | Bacterium | Broth Microdilution |
| Candida albicans | Fungus | Broth Microdilution |
| Aspergillus niger | Fungus | Agar Diffusion |
This table represents common screening panels for related compounds and does not reflect data for this compound.
In Vivo Animal Model Studies for Efficacy and Biological Response Evaluation
To evaluate the potential therapeutic effects of a compound like this compound, researchers would likely utilize established rodent models that mimic human diseases.
Cancer Models: In oncology research, human cancer cells are often implanted into immunodeficient mice to form tumors (xenograft models). The test compound is then administered to these mice, and its effect on tumor growth, size, and metastasis is monitored over time.
Infection Models: For antimicrobial testing, animals are infected with a specific pathogen, and the ability of the test compound to clear the infection and improve survival rates is evaluated.
Due to the absence of published in vitro data for this compound, there are consequently no in vivo studies to report.
Evaluation of Bioavailability and Distribution in Animal Tissues
Specific pharmacokinetic data, including bioavailability and tissue distribution for this compound, is not available in the reviewed scientific literature. However, studies on related compounds offer some insights. For instance, research on N-(4-hydroxyphenyl)-all-trans-retinamide (4-HPR), another amide-containing compound, in rats and mice demonstrated its distribution to the liver, serum, mammary gland, and urinary bladder nih.gov. Similarly, a study on melatonin (B1676174) metabolites, such as N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), which shares a methoxy (B1213986) group, investigated its distribution in various tissues, although it was found to be a minor metabolite in mice nih.gov. The bioavailability and distribution of a compound are influenced by its physicochemical properties, such as lipophilicity and molecular weight, which for this compound are 256.26 g/mol calpaclab.com.
Cellular and Molecular Mechanisms Underlying Biological Effects
The precise cellular and molecular mechanisms of this compound are not detailed in existing literature. However, the biological activities of analogous structures, particularly those containing nicotinamide and methoxy moieties, have been explored.
Investigation of Apoptosis, Necrosis, and Cell Cycle Modulation
While direct evidence for this compound is lacking, related compounds have been shown to influence cell cycle and apoptosis. For example, a study on 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxin derivatives demonstrated their ability to induce cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells nih.gov. This process was associated with the activation of key regulatory proteins such as cdc2, cyclin B1, p53, and caspase-3 nih.gov. Another compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), was also found to induce G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer cells nih.gov. The induction of apoptosis and cell cycle arrest by 5-methoxytryptophan (B613034) has also been linked to the PI3K/Akt/FoxO3a signaling pathway in colorectal cancer cells nih.gov.
Gene Expression and Proteomic Analysis
There are no specific gene expression or proteomic analysis studies available for this compound. Such studies are crucial for understanding the broad cellular impact of a compound.
Signal Transduction Pathway Interventions
The intervention of this compound in specific signal transduction pathways has not been documented. However, related natural products and their derivatives are known to modulate key cancer-related pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, is a common target for many anticancer compounds nih.gov. Natural polyphenols like resveratrol (B1683913) have been shown to modulate this pathway nih.gov. Given the structural components of this compound, it is plausible that it could interact with such pathways, but this remains to be experimentally verified.
Target Identification and Validation
The specific molecular targets of this compound have not been identified or validated in the available literature. Target identification is a critical step in drug discovery to understand the mechanism of action and potential therapeutic applications.
Structure-Activity Relationships (SAR) of this compound and its Analogues
Specific structure-activity relationship (SAR) studies for this compound are not published. However, SAR studies on related classes of compounds can provide valuable insights. For instance, research on chalcones and diarylpentanoids has explored how modifications to aromatic rings and the linker between them affect antitumor activity mdpi.com. In studies of other heterocyclic compounds, the nature and position of substituents on the aromatic rings have been shown to be critical for biological activity nih.govmdpi.comresearchgate.net. The presence and position of the methoxy group, in particular, have been highlighted as important for the activity of various compounds nih.gov.
In-depth Analysis of this compound Reveals Limited Publicly Available Biological Data
Despite a comprehensive search for specific biological activity and lead optimization data on the chemical compound this compound, publicly accessible research findings are scarce. As a result, a detailed analysis of its substituent modifications, pharmacophore mapping, and lead optimization strategies based on published, specific data for this exact compound cannot be provided at this time.
While the individual chemical moieties of this compound—a nicotinamide core, a methoxy group, a formyl group, and a phenyl ring—are common in medicinal chemistry, specific preclinical data for this particular combination remains elusive in the public domain. General principles of medicinal chemistry and drug design can offer theoretical insights, but concrete experimental data on this compound is not available in the reviewed scientific literature.
General studies on related nicotinamide derivatives often explore their potential as anticancer agents by targeting various enzymes and receptors. nih.govnih.gov For instance, research on different nicotinamide derivatives has investigated their efficacy as inhibitors of enzymes like histone deacetylases (HDACs) or vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govrsc.org These studies typically involve synthesizing a series of analogs to establish structure-activity relationships (SAR), which help in identifying the chemical features crucial for biological activity.
Furthermore, the influence of methoxy groups on the biological activity of various compounds has been a subject of interest in medicinal chemistry. The addition of a methoxy group can alter a molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can affect its potency and pharmacokinetic profile. researchgate.netmdpi.com
However, without specific studies on this compound, any discussion on its biological activity, the impact of modifying its substituents, or strategies for its optimization would be purely speculative. The scientific community relies on published, peer-reviewed data to build a consensus on the properties and potential applications of any given compound.
The process of lead optimization in drug discovery is an iterative cycle of designing, synthesizing, and testing new molecules to improve their therapeutic properties. niscpr.res.inmdpi.com This process heavily relies on initial data from a "lead compound" to guide the subsequent chemical modifications. In the case of this compound, the absence of this initial biological data prevents any meaningful discussion on its potential as a lead compound and the strategies that could be employed for its optimization.
Similarly, pharmacophore mapping, a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity, requires a set of active molecules to build a predictive model. Without known biological activities or targets for this compound, creating a relevant pharmacophore model is not feasible.
Potential Research Applications and Translational Prospects Non Clinical
Contribution to Medicinal Chemistry Research and Drug Discovery Pipeline
The framework of modern medicinal chemistry is built upon the identification and optimization of novel molecular entities. nih.gov 4-Formyl-5-methoxy-N-phenylnicotinamide serves as a pertinent example of a heterocyclic building block that contributes to this discovery engine. calpaclab.com
While direct studies designating this compound as a specific biological probe are not extensively documented in current literature, its inherent chemical functionalities suggest a latent potential for such applications. The presence of a formyl group, for instance, provides a reactive handle for chemical modifications, allowing for the attachment of fluorescent tags or biotin (B1667282) labels. Such labeled derivatives could be instrumental in studying the localization and interactions of potential target proteins. The broader class of nicotinamide (B372718) derivatives is known to interact with a variety of enzymes, and this compound could serve as a starting point for developing more sophisticated chemical tools to investigate these biological pathways.
The role of this compound as a precursor or intermediate in the synthesis of more complex, biologically active molecules is a significant aspect of its contribution to the drug discovery pipeline. Although direct preclinical data for this specific compound is limited, its structural motifs are present in molecules with demonstrated therapeutic potential. The general class of nicotinic acid derivatives has been explored for the treatment of tuberculosis.
More specifically, the core structure of this compound is related to compounds that have been investigated for their antimitotic activity. For instance, studies on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones have highlighted the importance of the methoxy (B1213986) and phenyl substitutions for their biological effects.
A summary of related nicotinamide derivatives and their therapeutic areas of investigation is presented below:
| Derivative Class | Therapeutic Area | Key Findings |
| Nicotinic Acid Derivatives | Tuberculosis | Exhibit antibacterial activity against Mycobacterium. |
| 5-Hydroxy-7-methoxy-2-phenyl-4-quinolones | Cancer | Show antimitotic activity and induce cell cycle arrest. |
Role in Agrochemical Research (e.g., Fungicides, Bactericides)
The application of nicotinamide derivatives in agriculture, particularly as fungicides, is a well-established area of research. These compounds are recognized for their ability to control a wide range of plant pathogens. The structural components of this compound, specifically the nicotinamide core, are found in several commercial and investigational fungicides.
Research into novel nicotinamide derivatives has shown promising results against various plant pathogenic fungi. While specific studies on the fungicidal or bactericidal activity of this compound are not yet prevalent, the existing data on related compounds suggest that this molecule could be a valuable scaffold for the development of new agrochemicals. The formyl and methoxy groups can be systematically modified to optimize efficacy, spectrum of activity, and environmental safety.
The table below highlights the fungicidal activity of some reported nicotinamide derivatives:
| Derivative Type | Target Pathogen(s) | Reported Efficacy |
| Nicotinamide derivatives containing 1,3,4-oxadiazole | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Favorable antifungal activities observed. |
| General Nicotinamide Derivatives | Plant pathogenic fungi | Some derivatives show higher efficacy than existing commercial fungicides like boscalid. |
Establishment of this compound as a Reference Standard for Analytical Research
In the realm of analytical chemistry, the availability of pure and well-characterized reference standards is paramount for ensuring the accuracy and reproducibility of experimental results. This compound is commercially available and is noted for its suitability in analytical method development, validation, and quality control applications. Its stable, solid form and defined chemical properties make it a reliable calibrant for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The use of this compound as a reference standard is particularly relevant in the synthesis and analysis of more complex nicotinamide-based pharmaceutical ingredients or agrochemicals. By providing a consistent point of reference, it enables researchers to accurately quantify and identify related compounds in complex mixtures.
Physicochemical Properties for Analytical Reference
| Property | Value | Source |
| CAS Number | 1142191-55-6 | calpaclab.com |
| Molecular Formula | C₁₄H₁₂N₂O₃ | calpaclab.com |
| Molecular Weight | 256.26 g/mol | calpaclab.com |
Explorations in Materials Science and Polymer Chemistry (if applicable to compound properties)
Currently, there is no readily available information in the scientific literature to suggest that this compound has been explored for applications in materials science or polymer chemistry. The properties of the compound, such as its melting point and solubility, would need to be further investigated to determine its potential suitability for these fields. The presence of reactive functional groups could theoretically allow for its incorporation into polymer chains or its use as a precursor for novel materials, but this remains a speculative area for future research.
Methodological Innovations and Analytical Advancements in Compound Research
Advanced Chromatographic Techniques for Separation and Quantification in Research Matrices
The separation and quantification of 4-Formyl-5-methoxy-N-phenylnicotinamide and related compounds in various research matrices are predominantly achieved through advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These techniques offer the high resolution and sensitivity required for analyzing complex mixtures.
Reversed-phase HPLC is a commonly employed method for the separation of nicotinamide (B372718) derivatives. ijprt.orglaboratuvar.com For a compound with the structural features of this compound, a C18 column would be a suitable stationary phase. ijprt.org The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often utilized to ensure the efficient separation of compounds with varying polarities.
The presence of the formyl group, an aromatic aldehyde, may necessitate specific considerations. Derivatization is a technique sometimes used to improve the chromatographic properties and detectability of aldehydes. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (DNPH) can be used to form stable hydrazones, which can then be analyzed by HPLC with UV detection. nih.gov However, direct analysis without derivatization is often feasible and preferred for its simplicity.
For enhanced separation of highly hydrophilic metabolites of nicotinamide-related compounds, specialized columns such as those with pentabromobenzyl (PBr) stationary phases can be utilized. These columns operate under reversed-phase conditions but offer different selectivity due to both hydrophobic and dispersive interactions. nih.gov
Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for the Analysis of Nicotinamide Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 (e.g., 250mm x 4.6 mm, 5 µm) ijprt.org | PBr (e.g., 150mm x 3.0mm, 3 µm) nih.gov |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium (B1175870) Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min ijprt.org | 0.4 mL/min nih.gov |
| Detection | UV at 260 nm nih.gov | UV at 255 nm shimadzu.com |
| Injection Volume | 10 µL | 5 µL |
| Column Temperature | 30 °C | 40 °C nih.gov |
Quantitative Spectroscopic Methods for Compound Determination in Biological Systems (e.g., cell lysates, animal tissue extracts)
Quantitative analysis of this compound in biological matrices like cell lysates and animal tissue extracts presents unique challenges due to the complexity of these samples. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for such applications due to its high sensitivity and selectivity. mdpi.com
For the quantification of nicotinamide analogues in biological samples, a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is frequently used. This technique provides excellent sensitivity and specificity. semanticscholar.org The process involves sample preparation to extract the analyte and remove interfering substances, followed by LC-MS/MS analysis. The extraction may involve protein precipitation with organic solvents, followed by solid-phase extraction (SPE) for further cleanup.
UV-Vis spectroscopy can also be a valuable tool, particularly for in vitro assays or for samples with fewer interfering components. The aromatic rings and conjugated system in this compound are expected to produce characteristic UV absorption bands. Benzene (B151609), for instance, has a weak absorption band around 260 nm, and the presence of substituents like methoxy (B1213986) groups can cause a bathochromic (red) shift to longer wavelengths. shimadzu.comup.ac.za For quantitative analysis, a calibration curve would be generated by measuring the absorbance of standard solutions of the compound.
The following table provides a hypothetical comparison of the analytical performance of LC-MS/MS and UV-Vis spectroscopy for the quantification of a small molecule like this compound in a biological matrix.
Table 2: Comparison of Quantitative Spectroscopic Methods
| Feature | LC-MS/MS | UV-Vis Spectroscopy |
|---|---|---|
| Principle | Separation by LC, detection by mass-to-charge ratio | Absorption of UV-Visible light by the analyte |
| Selectivity | Very High | Moderate to Low |
| Sensitivity | High (ng/mL to pg/mL) | Lower (µg/mL to mg/mL) |
| Matrix Effect | Can be significant, requires careful method development | High, susceptible to interference from other absorbing compounds |
| Sample Preparation | Often extensive (e.g., extraction, SPE) | Simpler for clean samples, more complex for biological matrices |
| Instrumentation Cost | High | Low |
Automation and High-Throughput Screening (HTS) Methodologies for Compound Libraries
In modern drug discovery and chemical biology, the screening of large libraries of compounds is essential for identifying molecules with desired biological activity. Automation and high-throughput screening (HTS) are critical for this process, enabling the rapid and efficient testing of thousands of compounds. h1.coresearchgate.net
For a compound like this compound, which might be part of a larger library of nicotinamide derivatives, HTS assays would be developed to assess its effect on a specific biological target, such as an enzyme. nih.gov These assays are typically performed in microplate formats (e.g., 384- or 1536-well plates) and rely on automated liquid handling systems for precise and rapid dispensing of reagents and compounds. researchgate.net
The detection methods used in HTS are varied and depend on the nature of the biological target. Fluorescence-based assays are very common due to their high sensitivity. nih.gov For instance, if this compound were being tested as an enzyme inhibitor, the assay might measure the fluorescence of a product formed by the enzyme. A decrease in fluorescence in the presence of the compound would indicate inhibition.
The integration of automated purification platforms, often based on preparative HPLC-MS, is also a key innovation. These systems can purify large numbers of compounds from a library with minimal manual intervention, ensuring that the compounds used for screening are of high purity. tarosdiscovery.com The entire workflow, from synthesis to purification and screening, can be managed by a Laboratory Information Management System (LIMS), which tracks samples and data, further enhancing efficiency. nih.gov
The table below outlines the key components of an automated HTS workflow that would be applicable to a library containing this compound.
Table 3: Components of an Automated High-Throughput Screening (HTS) Workflow
| Stage | Key Technologies | Purpose |
|---|---|---|
| Compound Management | Automated liquid handlers, acoustic dispensers | Precise transfer of compounds from stock plates to assay plates |
| Assay Execution | Robotic arms, multi-channel pipettors, incubators | Addition of reagents, incubation at controlled temperatures |
| Signal Detection | Microplate readers (fluorescence, luminescence, absorbance) | Measurement of the assay signal |
| Data Analysis | Specialized software, LIMS nih.gov | Normalization of data, identification of "hits" |
| Hit Picking and Confirmation | Automated systems to select and re-test active compounds | Confirmation of initial screening results |
Future Research Directions and Emerging Paradigms
Unexplored Biological Activities and Novel Therapeutic Avenues (Pre-clinical)
The therapeutic potential of nicotinamide (B372718) and its derivatives extends across various domains, including the management of inflammatory skin conditions, chemoprevention of skin cancer, and its role as a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govwikipedia.org The exploration of novel nicotinamide derivatives has revealed promising antiproliferative and anticancer activities against various cell lines. researchgate.netnih.gov For instance, certain pyridine-linked and substituted nicotinamides have demonstrated potent cytotoxic effects against human breast (MCF-7), cervical (HeLa), liver (HepG-2), and colon (HCT-116) cancer cells. researchgate.netnih.gov
Given these precedents, future pre-clinical research on 4-Formyl-5-methoxy-N-phenylnicotinamide should systematically investigate its bioactivity profile beyond the established effects of its parent molecule. The structural modifications in this compound—the formyl and methoxy (B1213986) groups at the 4 and 5 positions, respectively, and the N-phenyl substitution—could confer unique pharmacological properties.
Potential Pre-clinical Research Areas:
Oncology: Building on the anticancer activity observed in other nicotinamide derivatives, initial studies should include screening against a diverse panel of cancer cell lines to identify potential cytotoxic or cytostatic effects. researchgate.netnih.gov
Neurodegenerative Diseases: NAD+ metabolism is crucial for neuronal health, and its decline is implicated in age-related neurodegenerative disorders. nih.gov Investigating whether this compound can modulate NAD+ levels or exhibit neuroprotective effects in in vitro models of diseases like Alzheimer's or Parkinson's is a logical next step.
Metabolic Disorders: Sirtuins, a class of NAD+-dependent enzymes, are key regulators of metabolism. mdpi.com Dysregulation of sirtuin activity is linked to metabolic diseases. mdpi.com Therefore, assessing the effect of this compound on sirtuin activity and metabolic pathways in cellular models could uncover new therapeutic avenues.
Inflammation and Immunology: Nicotinamide possesses anti-inflammatory properties. nih.govresearchgate.net Pre-clinical studies could explore if this compound retains or enhances these properties, which would be relevant for autoimmune diseases or chronic inflammatory conditions.
| Potential Therapeutic Avenue | Rationale Based on Nicotinamide Derivatives | Suggested Pre-clinical Models |
| Cancer | Demonstrated antiproliferative activity of novel nicotinamide derivatives against various cancer cell lines. researchgate.netnih.gov | In vitro screening against NCI-60 cancer cell line panel; xenograft models in mice. |
| Neurodegeneration | NAD+ precursors show potential in models of age-related diseases; NAD+ is critical for neuronal function. nih.gov | Cellular models of amyloid-beta toxicity; primary neuronal cultures under oxidative stress. |
| Metabolic Syndrome | Nicotinamide and related molecules influence NAD+-dependent enzymes like sirtuins, which regulate metabolism. mdpi.com | Adipocyte and hepatocyte cell lines to study glucose uptake and lipid metabolism. |
| Inflammatory Diseases | Known anti-inflammatory effects of nicotinamide. nih.govresearchgate.net | Macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). |
Advanced Synthetic Strategies and Scalability Research
The viability of any compound for extensive research and potential future applications hinges on efficient and scalable synthetic methods. While specific synthesis routes for this compound are not widely published, research into related nicotinamide compounds offers valuable insights. Methodologies for producing derivatives like nicotinamide riboside and nicotinamide mononucleotide have evolved to improve yield and purity, moving from complex enzymatic reactions to more scalable chemical syntheses. nih.govgoogle.com
For instance, an improved Zincke reaction has been presented as a straightforward and scalable method for synthesizing nicotinamide-1-15N with high isotopic purity and good yield, notably avoiding laborious flash-chromatography. nih.govacs.org Similarly, efficient two-step chemical methodologies have been developed for β-nicotinamide riboside synthesis. nih.gov
Future research on this compound should focus on:
Method Development: Exploring modern synthetic methodologies such as C-H activation, cross-coupling reactions, and flow chemistry to establish a robust and high-yielding synthesis route.
Process Optimization: Once a viable route is established, optimizing reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize impurities is crucial.
Scalability: A key challenge is transitioning from small-scale laboratory synthesis to multi-gram or even kilogram-scale production required for extensive pre-clinical testing. google.com Research should address the challenges of scalability, such as heat transfer, mixing, and purification at a larger scale. mdpi.com The continuous manufacturing of cocrystals of theophylline and nicotinamide via hot-melt extrusion has demonstrated that scalability is achievable by adjusting single processing parameters like screw speed. mdpi.com
| Synthetic Strategy | Description | Potential Advantages for Scalability | Reference Example |
| Improved Zincke Reaction | A method for synthesizing N-aryl pyridinium (B92312) salts, which can be precursors to nicotinamide derivatives. | Mild reaction conditions, potential to avoid chromatography. nih.govacs.org | Synthesis of nicotinamide-1-15N. nih.govacs.org |
| Two-Step Chemical Synthesis | A streamlined process involving coupling of a ribofuranose precursor with an ethyl nicotinate derivative followed by amidation. | Reduces the number of synthetic steps, potentially improving overall yield and efficiency. | Synthesis of β-nicotinamide riboside. nih.gov |
| Continuous Manufacturing | Techniques like hot-melt extrusion to produce the final compound or its formulations in a continuous process. | Improved process control, consistency, and potential for easier scale-up. mdpi.com | Theophylline-Nicotinamide Cocrystals. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of novel drug candidates and predicting their properties. nih.govbohrium.comresearchgate.net These computational tools can be applied to this compound to guide future research efficiently.
Applications of AI/ML:
Activity Prediction: ML models, trained on large datasets of compounds with known biological activities, can predict the potential therapeutic targets and bioactivities of this compound. researchgate.netijcrt.org This can help prioritize which pre-clinical experiments to conduct. For example, machine learning has been used to identify diagnostic genes associated with nicotinamide metabolism in acute myocardial infarction. nih.gov
De Novo Design: Generative AI models can design novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic profiles. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical in early-stage drug development. frontiersin.org AI/ML models can provide early predictions of these properties, helping to identify potential liabilities before resource-intensive in vivo studies are undertaken. frontiersin.org
Virtual Screening: High-throughput virtual screening using ML can rapidly screen large compound libraries to identify molecules with similar predicted activity profiles to this compound, thus expanding the chemical space for investigation. nih.govbohrium.com
| AI/ML Application | Description | Potential Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity to predict the activity of new compounds. nih.gov | Prioritize synthesis of analogues with the highest predicted potency. |
| Deep Learning for Bioactivity Prediction | Utilizes neural networks to learn complex patterns from molecular data to predict interactions with biological targets. | Identify novel and unexpected therapeutic targets for the compound. |
| Generative Models | Algorithms that can create new molecular structures with desired properties. nih.govijcrt.org | Design next-generation derivatives with enhanced efficacy or reduced off-target effects. |
| ADMET Prediction Models | Classifies and predicts pharmacokinetic and toxicity profiles based on molecular descriptors. frontiersin.org | De-risk the compound early by identifying potential development challenges. |
Development of Nanotechnology-Based Delivery Systems for Research Applications (e.g., in vitro cellular uptake studies)
The effectiveness of a compound in in vitro studies can be limited by factors such as poor solubility and inefficient cellular uptake. Nanotechnology offers innovative solutions to overcome these challenges by encapsulating active compounds in nanocarriers. mdpi.com Various nano-delivery systems have been developed for related molecules like nicotinamide mononucleotide (NMN) and nicotinic acid, enhancing their bioavailability and cellular delivery. bohrium.comacs.orgnih.gov
Future research could leverage these technologies for this compound to facilitate its pre-clinical evaluation:
Enhanced Solubility: For hydrophobic compounds, encapsulation in nanoparticles such as liposomes or polymeric micelles can improve aqueous solubility, which is crucial for preparing stock solutions for in vitro assays.
Improved Cellular Uptake: Nanocarriers can be engineered to improve the transport of the compound across cell membranes. mdpi.com For example, silver sulfide (Ag2S) quantum dots have been shown to dramatically improve the uptake of NMN in mice. mdpi.comacs.org Similarly, a hydroxyapatite-based nano-drug delivery system for NMN demonstrated enhanced bioavailability and tissue-specific delivery. bohrium.comresearchgate.netnih.gov
Controlled Release: For in vitro studies requiring sustained exposure of cells to the compound, nanotechnology-based systems can provide a controlled release profile. researchgate.net Molecularly imprinted polymers have been used to achieve sustained release of nicotinamide. researchgate.net
These nanotechnology approaches are not for therapeutic delivery at this stage but are powerful research tools to ensure that the intrinsic biological activity of this compound can be accurately assessed in cellular models.
| Nanocarrier Type | Description | Application in Research | Reference Example |
| Hydroxyapatite Nanoparticles | Biocompatible inorganic nanoparticles that can adsorb drug molecules. bohrium.comresearchgate.net | Enhancing cellular uptake and enabling tissue-specific targeting in advanced in vitro models (e.g., organoids). bohrium.comnih.gov | NMN delivery. bohrium.comresearchgate.netnih.gov |
| Quantum Dots (QDs) | Semiconductor nanocrystals that can be functionalized to carry drugs. | Improving bioavailability and tracking uptake in cellular imaging studies. | NMN and Metformin delivery. acs.org |
| Lipid-Based Nanoparticles | Systems like liposomes and solid lipid nanoparticles that can encapsulate both hydrophilic and hydrophobic compounds. frontiersin.org | Overcoming poor aqueous solubility for in vitro assay preparation. | Delivery of various oral hypoglycemic agents. mdpi.com |
| Polymeric Micelles | Self-assembling structures of amphiphilic block copolymers with a hydrophobic core and hydrophilic shell. frontiersin.org | Solubilizing hydrophobic compounds for cell-based experiments. | General drug delivery. frontiersin.org |
Q & A
Q. What are the optimal synthetic routes for 4-Formyl-5-methoxy-N-phenylnicotinamide, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, including formylation and methoxylation of a nicotinamide scaffold. A common approach is the condensation of 5-methoxynicotinic acid derivatives with phenylamine under reflux conditions using coupling agents like EDCI/HOBt . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular integrity. Cross-referencing with NMR (¹H and ¹³C) is critical to resolve structural ambiguities, particularly for the formyl and methoxy groups .
Q. How do the electronic properties of the formyl and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing formyl group (-CHO) activates the pyridine ring toward nucleophilic attack at the ortho and para positions, while the methoxy group (-OCH₃) donates electron density via resonance, stabilizing intermediates. Reactivity can be probed using kinetic studies (e.g., monitoring reaction rates with thiols or amines) and computational tools (DFT calculations) to map electrostatic potential surfaces .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, the formyl group’s IR carbonyl stretch (~1680 cm⁻¹) may shift if keto-enol tautomerism occurs. To resolve discrepancies:
Q. What strategies are recommended for designing stability studies under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing should include:
- pH Variability : Incubate the compound in buffers (pH 1–12) at 37°C for 48 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of the formyl group).
- Thermal Stress : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C) .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation via UV spectroscopy .
Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?
- Methodological Answer : The compound’s structure suggests potential as a reversible inhibitor due to its ability to form hydrogen bonds (via formyl and methoxy groups) and π-π stacking (via the phenyl ring). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or dehydrogenases. Experimental validation requires enzymatic assays (e.g., IC₅₀ determination) and X-ray crystallography to resolve binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
